2-((4-fluorobenzyl)thio)-5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole

Description

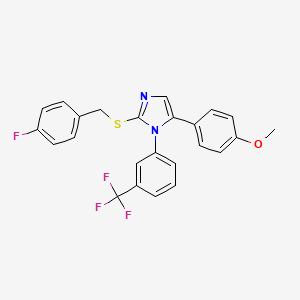

2-((4-Fluorobenzyl)thio)-5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole is a substituted imidazole derivative featuring a fluorobenzylthio group at position 2, a 4-methoxyphenyl group at position 5, and a 3-(trifluoromethyl)phenyl group at position 1 (Figure 1).

Properties

IUPAC Name |

2-[(4-fluorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18F4N2OS/c1-31-21-11-7-17(8-12-21)22-14-29-23(32-15-16-5-9-19(25)10-6-16)30(22)20-4-2-3-18(13-20)24(26,27)28/h2-14H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXWWIJLGYDSBTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18F4N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((4-fluorobenzyl)thio)-5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole is a compound of interest due to its potential biological activities. This imidazole derivative may exhibit various pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. Understanding its biological activity is essential for potential therapeutic applications.

Structural Characteristics

The compound's structure can be represented with the following molecular formula and SMILES notation:

- Molecular Formula : C24H21F2N3OS

- SMILES : COC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC=C(C=C3)F

Biological Activity Overview

Research on imidazole derivatives has shown that they can possess a wide range of biological activities. The specific biological activities of this compound are summarized below:

Antimicrobial Activity

Imidazole derivatives have been reported to exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

Studies have indicated that certain imidazole derivatives can inhibit cancer cell proliferation. For example, compounds with similar functional groups have been tested against various cancer cell lines, demonstrating cytotoxic effects. The following table summarizes some relevant findings:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MDA-MB-231 | 10 | Induces apoptosis via mitochondrial pathway |

| Compound B | A549 (lung cancer) | 15 | Inhibits cell cycle progression |

| Compound C | HeLa (cervical cancer) | 12 | Disrupts microtubule formation |

Anti-inflammatory Activity

Imidazole derivatives are also known for their anti-inflammatory effects. They may inhibit the production of pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in inflammatory diseases.

Case Studies

A notable study explored the effects of a closely related imidazole derivative on cancer cells. The compound demonstrated significant antiproliferative activity against the MDA-MB-231 breast cancer cell line, with an IC50 value significantly lower than that of standard chemotherapeutics. The study highlighted the importance of substituent groups in enhancing biological activity.

Scientific Research Applications

Structural Characteristics

- Molecular Formula : C23H18F3N2OS

- Molecular Weight : 424.9 g/mol

- Chemical Structure : The compound features a complex structure with multiple functional groups that contribute to its biological activity.

Anticancer Activity

Research indicates that imidazole derivatives can exhibit significant anticancer properties. For instance, studies have shown that modifications in the imidazole ring can enhance antiproliferative effects against various cancer cell lines. In particular, compounds similar to 2-((4-fluorobenzyl)thio)-5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

- Case Study : A derivative of imidazole demonstrated potent activity against breast cancer cell lines (e.g., MDA-MB-231), with IC50 values indicating effective inhibition of cell proliferation .

Antimicrobial Properties

Imidazole compounds have also been investigated for their antimicrobial activities. The presence of specific substituents can enhance their efficacy against bacterial and fungal strains.

- Case Study : Compounds structurally related to this compound have shown promising results against Staphylococcus aureus and Candida albicans, with minimal inhibitory concentration (MIC) values suggesting significant antimicrobial potential .

Drug Development

The unique structural features of this compound make it a candidate for further development as a therapeutic agent. Its ability to modulate biological pathways suggests potential for use in targeted therapies.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Core Imidazole Modifications

2-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole () Structural Differences: Lacks the fluorobenzylthio group and the 3-(trifluoromethyl)phenyl substituent at position 1. Key Properties: Molecular weight = 242.20, XLogP3 = 2.6, indicating moderate lipophilicity.

1-(3-(Methylsulfonyl)phenyl)-4-phenyl-2-((4-(trifluoromethyl)benzyl)thio)-1H-imidazole (14) ()

- Shared Features : Contains a benzylthio group and trifluoromethylphenyl substituent.

- Divergence : Methylsulfonyl group at position 1 instead of 3-(trifluoromethyl)phenyl. The sulfonyl group enhances polarity (higher hydrogen bond acceptor count) compared to the target compound.

Halogen-Substituted Analogues

4-(4-Chlorophenyl) and 4-(4-Bromophenyl) Derivatives () Isostructural Pairs: Compounds 4 (Cl) and 5 (Br) exhibit identical crystal packing but differ in halogen size, affecting van der Waals interactions.

Benzimidazole Derivatives

2-(4-Fluorophenyl)-6-methyl-1H-benzo[d]imidazole () Core Modification: Benzimidazole (fused benzene-imidazole) vs. monosubstituted imidazole.

Physicochemical Properties

*Calculated values based on structural similarity.

Key Observations:

- The target compound’s trifluoromethyl and thioether groups increase molecular weight and lipophilicity (higher XLogP3) compared to simpler imidazoles ().

Q & A

Q. How to statistically analyze contradictory bioactivity data across studies?

- Methodological Answer :

- Meta-analysis : Pool data from ≥3 independent studies using random-effects models (e.g., RevMan software) .

- Sensitivity analysis : Exclude outliers (e.g., studies with >20% impurity) to assess robustness .

- QSAR modeling : Corrogate substituent properties (Hammett σ, π parameters) with bioactivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.